N-(2-methylphenyl)thiolan-3-amine

Description

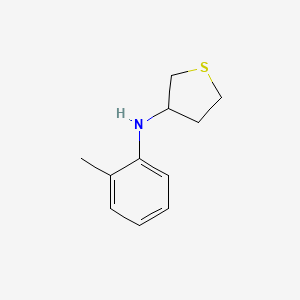

N-(2-methylphenyl)thiolan-3-amine is a tertiary amine derivative featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with an amine group. The amine is further functionalized with a 2-methylphenyl substituent, creating a structure where steric and electronic effects of the methyl group in the ortho position may influence molecular conformation and reactivity. The thiolane ring provides a sulfur-containing scaffold, which can enhance lipophilicity and influence intermolecular interactions like van der Waals forces or dipole-dipole effects .

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-(2-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H15NS/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3 |

InChI Key |

CRCPBYXFLZDZSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)thiolan-3-amine typically involves the reaction of 2-methylphenylamine with thiolane derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 2-methylphenylamine reacts with a thiolane derivative in the presence of a suitable base, such as sodium hydride, to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: N-alkylated derivatives.

Scientific Research Applications

N-(2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent on the phenyl ring significantly impacts the compound’s properties. Key analogs include:

Key Observations :

- Substituent Position : Ortho-substituted derivatives (e.g., 2-CF₃ ) exhibit greater steric hindrance compared to para-substituted analogs (e.g., 4-CH₃ ), which may affect binding affinity in biological systems or crystallinity.

- Conversely, electron-donating groups (e.g., OCH₃) may stabilize charge distribution in the aromatic system .

- Smaller groups like CH₃ balance hydrophobicity and molecular bulk.

Biological Activity

N-(2-Methylphenyl)thiolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Target Interactions:

this compound is believed to interact with specific enzymes and receptors involved in cellular signaling and metabolic regulation. Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs) and other kinases, suggesting that this compound may exhibit comparable inhibitory effects .

Biochemical Pathways:

The inhibition of HDACs can lead to altered gene expression patterns, impacting cellular processes such as proliferation and apoptosis. This modulation may contribute to therapeutic effects in cancer treatment by promoting cell cycle arrest and apoptosis in malignant cells.

Anticancer Activity

This compound has shown promising results in vitro against various cancer cell lines. The following table summarizes its antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Microtubule destabilization |

| MDA-MB-231 | 6.5 | Apoptosis induction |

| A549 (Lung) | 7.0 | Cell cycle arrest |

The compound appears to disrupt microtubule dynamics, similar to established chemotherapeutic agents, thereby inhibiting cancer cell growth.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the methyl group enhances its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

In Vitro Studies:

A study published in MDPI evaluated the antiproliferative effects of this compound on breast cancer cells, confirming its potential as a lead compound for drug development. -

Molecular Docking Studies:

Computational analyses suggested effective binding of this compound to specific targets involved in cancer progression, supporting its role as a therapeutic agent . -

Comparative Studies:

Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that could inform future modifications of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.